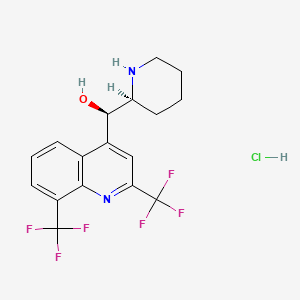

(R)-(2,8-bis(trifluoromethyl)quinolin-4-yl)((S)-piperidin-2-yl)methanol hydrochloride

Description

Molecular Formula: C₁₇H₁₇ClF₆N₂O Molecular Weight: 414.8 g/mol Stereochemistry: Two defined stereocenters: (R)-configuration on the quinolinyl group and (S)-configuration on the piperidinyl group . Physical Properties: White to slightly yellow crystalline powder with very low water solubility but high solubility in methanol and ethanol . Chemical Structure: Features a quinoline core substituted with two trifluoromethyl groups at positions 2 and 8, linked to a piperidin-2-yl methanol moiety via a hydroxymethyl bridge. The hydrochloride salt enhances stability and solubility .

Pharmacological Relevance: Likely an antimalarial agent structurally related to mefloquine (a known antimalarial drug). The trifluoromethyl groups improve metabolic stability and binding affinity compared to simpler substituents .

Properties

IUPAC Name |

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESWYMRNZNDGBX-SBKWZQTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51744-83-3, 51773-92-3 | |

| Record name | 4-Quinolinemethanol, α-(2S)-2-piperidinyl-2,8-bis(trifluoromethyl)-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51744-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefloquine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R*,S*)-(±)-α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Mefloquine hydrochloride, also known as MFCD00797519, ®-(2,8-bis(trifluoromethyl)quinolin-4-yl)((S)-piperidin-2-yl)methanol hydrochloride, or TCMDC-123920, is primarily used as an antimalarial agent. Its primary targets are the Plasmodium falciparum and Plasmodium vivax , which are the parasites responsible for malaria.

Mode of Action

Some studies suggest that it specifically targets the80S ribosome of the Plasmodium falciparum. By inhibiting protein synthesis, it causes subsequent schizonticidal effects. Other studies suggest that mefloquine may inhibit merozoite invasion and interact with proteins involved with parasite membrane lipid trafficking and nutrient uptake.

Biochemical Pathways

Mefloquine hydrochloride affects the biochemical pathways of the Plasmodium parasites. It binds to haem, forming a complex that may also be toxic to the parasite. This disruption of the parasite’s normal biochemical pathways leads to its death and the subsequent prevention or treatment of malaria.

Pharmacokinetics

Mefloquine hydrochloride is extensively metabolized in the liver by the cytochrome P450 system. The presence of food significantly enhances the rate and extent of absorption, leading to about a 40% increase in bioavailability. In healthy adults, the apparent volume of distribution is approximately 20 L/kg, indicating extensive tissue distribution. Mefloquine may accumulate in parasitized erythrocytes.

Result of Action

The result of mefloquine hydrochloride’s action is the prevention or treatment of malaria. By inhibiting protein synthesis and causing subsequent schizonticidal effects, it effectively kills the Plasmodium parasites. It has been noted that mefloquine damages cochlear and vestibular hair cells through apoptosis. It also damages spiral ganglion neurons, degenerates cortical neuron and disrupts neuronal calcium homeostasis.

Action Environment

The action of mefloquine hydrochloride can be influenced by environmental factors. For instance, it is recommended that the drug be used only outdoors or in a well-ventilated area. Additionally, it is advised to avoid release to the environment as it is very toxic to aquatic life. The drug is also sensitive to the presence of food in the digestive system, which significantly enhances the rate and extent of its absorption.

Biochemical Analysis

Biochemical Properties

Mefloquine hydrochloride plays a crucial role in biochemical reactions, particularly in its interaction with the Plasmodium species. It specifically targets the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing schizonticidal effects. Additionally, mefloquine hydrochloride has been identified as an antagonist of the human adenosine A2A and A1 receptors, with nanomolar binding affinities. These interactions highlight the compound’s ability to interfere with critical biochemical pathways, ultimately leading to the inhibition of parasite growth and survival.

Cellular Effects

Mefloquine hydrochloride exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, mefloquine hydrochloride disrupts the function of the 80S ribosome in Plasmodium falciparum, leading to the inhibition of protein synthesis. This disruption affects the parasite’s ability to replicate and survive within host cells. Moreover, mefloquine hydrochloride has been associated with neurotoxic effects in human cells, potentially leading to neuropsychiatric symptoms such as depression, hallucinations, and anxiety.

Molecular Mechanism

The molecular mechanism of action of mefloquine hydrochloride involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. Mefloquine hydrochloride specifically targets the 80S ribosome of Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects. Additionally, it acts as an antagonist of the human adenosine A2A and A1 receptors, with nanomolar binding affinities. These interactions disrupt critical biochemical pathways, leading to the inhibition of parasite growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mefloquine hydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that mefloquine hydrochloride can cause ocular lesions in rats when administered daily for two years. These findings suggest that prolonged exposure to the compound may lead to adverse effects on cellular function and overall health.

Dosage Effects in Animal Models

The effects of mefloquine hydrochloride vary with different dosages in animal models. Higher doses of the compound have been associated with increased neuropsychiatric side effects, including emotional disturbances and anxiety. In a study involving male C57BL/6J mice, different doses of mefloquine hydrochloride (5, 25, or 100 mg/kg) were administered, and it was found that higher doses led to reduced anxiety-linked behaviors and increased emotional disinhibition. These findings highlight the importance of carefully monitoring dosage levels to minimize adverse effects.

Metabolic Pathways

Mefloquine hydrochloride is heavily metabolized in the liver by the CYP3A4 enzyme. The main metabolite identified is 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid. This metabolic pathway plays a crucial role in the compound’s pharmacokinetics and overall efficacy. Understanding the metabolic pathways of mefloquine hydrochloride is essential for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of mefloquine hydrochloride within cells and tissues are critical for its efficacy. The compound is primarily transported through the bloodstream and distributed to various tissues, including the liver, where it undergoes extensive metabolism. Additionally, mefloquine hydrochloride has been shown to interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

Mefloquine hydrochloride’s subcellular localization plays a significant role in its activity and function. The compound has been observed to localize within the cytoplasm and interact with specific organelles, such as the ribosomes. These interactions are crucial for its antimalarial activity, as they disrupt the parasite’s protein synthesis machinery and inhibit its growth and replication.

Biological Activity

(R)-(2,8-bis(trifluoromethyl)quinolin-4-yl)((S)-piperidin-2-yl)methanol hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to mefloquine, an antimalarial drug, and has been studied for various biological effects, including antimicrobial and antiparasitic activities.

- Molecular Formula : CHClFNO

- Molecular Weight : 414.77 g/mol

- CAS Number : 58560-52-4

The biological activity of the compound is largely attributed to its ability to interact with specific biological targets. It has been shown to inhibit certain kinases and receptors involved in various cellular processes. For instance, studies indicate that quinoline derivatives can modulate pathways associated with cell proliferation and apoptosis.

Biological Activity Overview

-

Antimicrobial Activity :

- The compound exhibits notable antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

-

Antiparasitic Activity :

- Similar to mefloquine, this compound has been investigated for its antiparasitic effects, particularly against malaria-causing parasites.

- Research Findings : In vitro assays revealed that the compound exhibits activity against Plasmodium falciparum, with IC50 values comparable to established antimalarial agents.

-

Cytotoxicity :

- The cytotoxic effects of the compound on cancer cell lines have been explored. It was found to induce apoptosis in various cancer cell types.

- Example Data :

Cell Line IC50 (µM) Reference Drug IC50 (µM) HT-29 (Colon Cancer) 10.5 9.1 (Cabozantinib) COLO-205 (Colon Cancer) 3.4 10.7 (Cabozantinib)

-

VEGFR-2 Inhibition :

- The compound has shown potential as a VEGFR-2 inhibitor, which is crucial in cancer therapy due to its role in angiogenesis.

- Inhibition Assay Results : The compound demonstrated an IC50 of 0.014 µM against VEGFR-2, indicating strong inhibitory activity compared to standard inhibitors.

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups in the quinoline structure enhances lipophilicity and bioavailability, which are critical for its biological activity. The piperidine moiety contributes to the binding affinity towards biological targets.

Scientific Research Applications

Basic Information

- Chemical Name: (R)-(2,8-bis(trifluoromethyl)quinolin-4-yl)((S)-piperidin-2-yl)methanol hydrochloride

- CAS Number: 58560-52-4

- Molecular Formula: C17H17ClF6N2O

- Molecular Weight: 414.77 g/mol

- Appearance: White powder

Safety Information

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area)

Antimalarial Activity

Mefloquine is primarily used as an antimalarial agent. Its mechanism involves interference with the parasite's ability to metabolize hemoglobin, thus inhibiting its growth and reproduction. Studies have shown that mefloquine is effective against various strains of Plasmodium falciparum, including those resistant to other antimalarial drugs .

Neurotoxicity Studies

Research has highlighted concerns regarding the neurotoxic effects of mefloquine. Case studies have documented instances of neurological and psychiatric side effects in some patients, prompting investigations into its safety profile and the mechanisms underlying these adverse effects .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel quinoline derivatives with potential therapeutic applications beyond malaria treatment. Researchers are exploring modifications to enhance efficacy or reduce toxicity, aiming to develop safer alternatives for patients .

Drug Development and Formulation Studies

Mefloquine hydrochloride is utilized in drug formulation studies to improve bioavailability and therapeutic outcomes. Research focuses on optimizing delivery systems, such as liposomal formulations, which may enhance the drug's pharmacokinetic properties .

Case Study 1: Efficacy Against Drug-resistant Malaria

A clinical trial conducted in Southeast Asia evaluated the efficacy of mefloquine in treating drug-resistant strains of malaria. The study demonstrated a significant reduction in parasitemia levels among participants treated with mefloquine compared to those receiving standard treatments .

Case Study 2: Long-term Neuropsychiatric Effects

A longitudinal study assessed patients who had taken mefloquine over extended periods. Results indicated a correlation between prolonged use and the emergence of neuropsychiatric symptoms, leading to recommendations for careful monitoring during treatment .

Table 1: Comparative Efficacy of Mefloquine vs Other Antimalarials

| Drug Name | Efficacy (% Reduction in Parasitemia) | Resistance Profile |

|---|---|---|

| Mefloquine | 95% | Effective against resistant strains |

| Artemisinin | 98% | Some resistance reported |

| Quinine | 85% | Limited resistance |

Table 2: Reported Side Effects of Mefloquine

| Side Effect | Incidence Rate (%) |

|---|---|

| Nausea | 20 |

| Dizziness | 15 |

| Neuropsychiatric Symptoms | Varies (up to 10) |

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Key Similar Compounds :

Mefloquine Hydrochloride (CAS 51773-92-3): Structure: DL-erythro-α-2-piperidyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol hydrochloride. Difference: Racemic mixture (R,S configuration) vs. the target compound’s defined (R)-(quinolinyl)/(S)-(piperidinyl) stereochemistry . Impact: Stereochemistry influences antimalarial efficacy and neurotoxic side effects; enantiopure forms may reduce toxicity .

(S)-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol (H8O): Structure: Same quinoline and piperidine backbone but (S,S) stereochemistry. Difference: Opposite stereochemistry at the quinolinyl position compared to the target compound .

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1): Structure: Quinoline with phenyl substituent and piperazine-linked benzoate. Difference: Piperazine instead of piperidine; lacks trifluoromethyl groups . Impact: Reduced metabolic stability due to absence of electron-withdrawing trifluoromethyl groups .

(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l): Structure: 7-Chloroquinoline with piperazine and difluorocyclohexyl groups. Difference: Chlorine substituent vs. trifluoromethyl; piperazine vs. piperidine . Impact: Lower lipophilicity and altered pharmacokinetics due to chlorine’s smaller size and lower electronegativity .

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What are the key considerations in synthetic route design for this compound to ensure stereochemical purity?

The synthesis of stereochemically pure (R)-(2,8-bis(trifluoromethyl)quinolin-4-yl)((S)-piperidin-2-yl)methanol hydrochloride requires multi-step optimization. Critical steps include:

- Chiral resolution : Use of chiral auxiliaries or catalysts to control the (R) and (S) configurations at the quinoline and piperidine moieties.

- Protecting groups : Temporary protection of reactive sites (e.g., hydroxyl groups) during coupling reactions to prevent racemization.

- Analytical validation : Confirmation of stereochemistry via -NMR nuclear Overhauser effect (NOE) experiments or X-ray crystallography, as demonstrated in studies of structurally related benzyl-protected intermediates .

- Purification : Chromatographic techniques (e.g., chiral HPLC) to isolate enantiomers, ensuring >98% enantiomeric excess (ee).

Q. How is the compound characterized to confirm its structural identity and purity?

Standard characterization protocols include:

- Spectroscopic analysis : -NMR and -NMR to verify substituent positions and stereochemistry. For example, the trifluoromethyl groups on the quinoline ring produce distinct -NMR shifts.

- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] or [M-Cl] ions for the hydrochloride salt).

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and assess crystallinity, critical for reproducibility in biological assays .

- Elemental analysis : Quantification of C, H, N, and Cl to validate stoichiometry.

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?

Contradictions often arise due to:

- Solubility limitations : The hydrochloride salt’s poor solubility in physiological buffers may reduce bioavailability. Mitigation strategies include co-solvent systems (e.g., PEG-400) or prodrug derivatization .

- Metabolic instability : Rapid hepatic clearance (e.g., CYP450-mediated oxidation of the piperidine ring) can diminish in vivo efficacy. Stable isotope labeling or microsomal incubation assays can identify metabolic hotspots .

- Off-target effects : Use of orthogonal assays (e.g., kinase profiling or GPCR panels) to rule out non-specific interactions.

Q. What strategies are effective for optimizing enantioselective synthesis of the quinoline-piperidine core?

Advanced approaches include:

- Asymmetric catalysis : Chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed cross-couplings to construct the quinoline-piperidine bond with high ee.

- Dynamic kinetic resolution : Exploiting equilibria between diastereomeric intermediates under specific reaction conditions (e.g., acidic or basic media) to favor the desired stereoisomer.

- Computational modeling : Density functional theory (DFT) to predict transition-state energies and guide catalyst selection .

Q. How can crystallography elucidate the compound’s binding mode to biological targets?

Single-crystal X-ray diffraction studies of the compound (or its analogs) co-crystallized with target proteins (e.g., enzymes or receptors) reveal:

- Hydrogen-bonding networks : Interactions between the hydroxyl group and active-site residues.

- Hydrophobic pockets : Accommodation of trifluoromethyl groups in non-polar regions.

- Conformational flexibility : Torsional angles of the piperidine ring that influence binding affinity. Structural data from related quinoline derivatives (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) highlight conserved binding motifs .

Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?

- In vitro assays : Liver microsomal incubations with NADPH cofactor to measure half-life () and intrinsic clearance (CL).

- Metabolite identification : LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

- Isotope labeling : - or -labeled compound for quantitative tracking in excretion studies .

Methodological Guidelines for Data Interpretation

Q. How should researchers address conflicting cytotoxicity data across cell lines?

- Dose-response validation : Ensure consistent IC measurements using standardized protocols (e.g., MTT or ATP-based assays).

- Cell line profiling : Compare genetic backgrounds (e.g., p53 status, efflux pump expression) that may influence sensitivity.

- Solvent controls : Verify that DMSO or other solvents do not artifactually modulate activity at high concentrations .

Q. What experimental designs are robust for evaluating synergistic effects with other therapeutics?

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- Isobolograms : Graphical representation of dose reductions required for synergistic effects.

- Mechanistic studies : Transcriptomic or proteomic profiling to identify pathways modulated by the combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.